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molecular formula C9H10F2O2 B8644771 2-(3,5-Difluoro-2-methoxyphenyl)ethan-1-ol

2-(3,5-Difluoro-2-methoxyphenyl)ethan-1-ol

Cat. No. B8644771
M. Wt: 188.17 g/mol
InChI Key: WHJVNSSOWSTXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273067B2

Procedure details

To a solution of 2-(3,5-difluoro-2-methoxyphenyl)acetic acid (1 g, 4.95 mmol) in THF (20 mL) at 0° C. was added 1M LAH (9.89 mL, 9.89 mmol) in THF and the resulting mixture was heated at 60° C. for 3 h. Mixture was then cooled and quenched with dropwise addition of water (0.5 mL), 1N NaOH (0.5 mL), and then 1 mL H2O. After stirring for 15 min. the mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dried under high vacuum to afford 2-(3,5-difluoro-2-methoxyphenyl)ethanol (700 mg, 3.72 mmol, 75% yield) as a clear viscous oil. Used as is in the next step without further purification. 1H NMR (500 MHz, CDCl3) δ 6.83-6.72 (m, 2H), 3.90 (s, 3H), 3.87 (q, J=5.7 Hz, 2H), 2.92 (t, J=6.5 Hz, 2H), 1.73-1.64 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.89 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:9][C:10](O)=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:9][CH2:10][OH:11])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)CC(=O)O)OC
Name
Quantity
9.89 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was then cooled
CUSTOM
Type
CUSTOM
Details
quenched with dropwise addition of water (0.5 mL), 1N NaOH (0.5 mL)
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)CCO)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.72 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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